N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide), also known as Benzamide, N,N'-1,4-phenylenebis-, is a synthetic compound with the molecular formula and a molecular weight of 316.4 g/mol. This compound is characterized by its unique structural features, which include a central phenylene group linked to two amide functional groups that are further substituted with benzyloxy groups. It has been evaluated for various biochemical applications and is recognized for its potential in research settings.
N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) is classified as an organic compound within the class of amides. Its structure includes aromatic rings and ether linkages due to the benzyloxy substituents, which contribute to its chemical properties and biological activity.
The synthesis of N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) typically involves multi-step organic reactions. A common approach includes:
The reaction conditions (temperature, solvent choice, and reaction time) must be optimized to maximize yield and purity. Characterization of the synthesized compound can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The molecular structure of N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) features:
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
ABRHLWPJYNIPHN-UHFFFAOYSA-N
N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) can participate in various chemical reactions:
The stability of this compound under different pH conditions should be evaluated to understand its reactivity profile in biological systems.
The mechanism of action involves interaction with cellular targets such as enzymes or receptors. N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide):
Biochemical assays have indicated that this compound may affect gene expression and cellular metabolism through modulation of enzyme activity.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) could provide insights into thermal stability.
N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) has several scientific uses:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7